molecular formula C7H6N2S B8663305 7-Vinylimidazo[5,1-b]thiazole

7-Vinylimidazo[5,1-b]thiazole

Cat. No. B8663305
M. Wt: 150.20 g/mol
InChI Key: ALBZTCVYVRGFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06310056B1

Procedure details

To a solution of 5.0 g of 7-iodoimidazo[5,1-b]thiazole in 40 ml of NMP were added under the atmosphere of argon 550 mg of tris(dibenzilideneacetone) dipalladium, 558 mg of tri-2-furyl phosphine, and 6.42 ml of tri-n-butylvinyltin, and the mixture was reacted at 70° C. for 1.5 hours, and at 80° C. for 2 hours. The reaction mixture was poured into a mixture of 50 ml of a saturated aqueous sodium hydrogen carbonate solution and 50 ml of a saturated saline, and extracted two times with 200 ml of ethyl acetate. The organic layers were combined, washed three times with 200 ml of saline, dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue thus obtained was purified by column chromatography on silica gel (dichloromethane:ethyl acetate=15:1) to give 7-vinylimidazo[5,1-b]thiazole in an amount of 1.99 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
558 mg
Type
reactant
Reaction Step One
Quantity
6.42 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[N:3]=[CH:4][N:5]2[CH:9]=[CH:8][S:7][C:6]=12.O1C=C[CH:12]=[C:11]1P(C1OC=CC=1)C1OC=CC=1.C(C([Sn])=C(CCCC)CCCC)CCC.C(=O)([O-])O.[Na+]>CN1C(=O)CCC1.[Pd].[Pd].C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1>[CH:11]([C:2]1[N:3]=[CH:4][N:5]2[CH:9]=[CH:8][S:7][C:6]=12)=[CH2:12] |f:3.4,6.7.8.9.10,^1:27|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
IC=1N=CN2C1SC=C2
Name
Quantity
558 mg
Type
reactant
Smiles
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
Name
Quantity
6.42 mL
Type
reactant
Smiles
C(CCC)C(=C(CCCC)CCCC)[Sn]
Name
Quantity
40 mL
Type
solvent
Smiles
CN1CCCC1=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].[Pd].C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 70° C. for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted two times with 200 ml of ethyl acetate
WASH
Type
WASH
Details
washed three times with 200 ml of saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (dichloromethane:ethyl acetate=15:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=C)C=1N=CN2C1SC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.